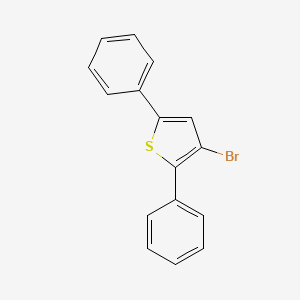

3-Bromo-2,5-diphenylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11BrS |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

3-bromo-2,5-diphenylthiophene |

InChI |

InChI=1S/C16H11BrS/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

FNUCFMVGGNHDNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity and Transformational Chemistry of 3 Bromo 2,5 Diphenylthiophene

Influence of the Bromine Substituent on Directed Reactivity

The bromine atom at the 3-position (β-position) of the thiophene (B33073) ring profoundly influences the molecule's electronic landscape and, consequently, its chemical reactivity. This influence is a combination of stereoelectronic effects that dictate the pathways of various chemical transformations.

The reactivity of 3-Bromo-2,5-diphenylthiophene is governed by the interplay of inductive and resonance effects exerted by the bromine substituent. Bromine is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which decreases the electron density of the thiophene ring. Conversely, the lone pairs on the bromine atom can participate in resonance (+M effect), donating electron density back to the ring.

In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the aromatic ring towards electrophilic substitution. However, the bromine atom's presence can direct the regioselectivity of certain reactions. For instance, in metal-catalyzed C-H activation processes, the presence of a bromide group can enhance the reactivity of an adjacent C–H bond, facilitating reactions like β-arylation. osti.gov This directing capability is crucial for synthesizing specifically substituted thiophene derivatives. Furthermore, the C-Br bond itself serves as a primary site for reactivity, particularly in cross-coupling reactions where it undergoes oxidative addition to a metal catalyst.

The reactivity of the carbon-halogen bond in cross-coupling reactions is highly dependent on the nature of the halogen. Generally, the bond strength decreases in the order C-Cl > C-Br > C-I, which means that iodo-thiophenes are typically more reactive than bromo-thiophenes, which are in turn more reactive than chloro-thiophenes. This trend is reflected in the milder reaction conditions often required for the coupling of iodides compared to bromides.

The position of the halogen on the thiophene ring is also a critical factor. Halogens at the α-positions (C2 or C5) are generally more reactive than those at the β-positions (C3 or C4) in many palladium-catalyzed reactions. This difference in reactivity allows for selective functionalization of polyhalogenated thiophenes. For example, in 2,3,5-tribromothiophene (B1329576), the α-bromines can be selectively removed or substituted while leaving the β-bromine intact. scispace.com

Kinetic studies on various brominated thiophenes further illuminate these reactivity patterns. For instance, the reactivity of bromonitrothiophenes with nucleophiles shows a significant dependence on the relative positions of the nitro (electron-withdrawing) and bromo (leaving) groups. rsc.org While this compound lacks a strong electron-withdrawing group like a nitro substituent, the phenyl groups at the C2 and C5 positions also modulate the electronic properties of the ring and the reactivity of the C3-Br bond.

Carbon-Carbon Coupling and Derivatization Reactions

The C3-Br bond in this compound is a key functional handle for introducing molecular complexity through carbon-carbon coupling reactions. These transformations are fundamental for synthesizing advanced materials and functional molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, this reaction provides an efficient route to introduce a third aryl group at the C3 position, yielding 2,3,5-triarylthiophenes.

The scope of the reaction is broad, tolerating a wide variety of functional groups on the arylboronic acid partner. nih.gov The success of the coupling depends on carefully optimized reaction conditions, including the choice of catalyst, base, and solvent.

| Catalyst | Base | Solvent System | Typical Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | nih.govresearchgate.net |

| Pd(OAc)₂/PPh₃ | Na₂CO₃ | Ethanol | Reflux | researchgate.net |

| tBu₃PPd(Ph)Br | Na₂CO₃ | THF/H₂O | Room Temperature | idexlab.com |

| Pd(PPh₃)₄ | Ba(OH)₂ | Toluene/Methanol | Reflux | researchgate.net |

Limitations of the Suzuki-Miyaura coupling can include side reactions such as the homo-coupling of the boronic acid and debromination of the thiophene substrate. The electronic nature of the substituents on both coupling partners can significantly influence reaction yields. researchgate.net For instance, electron-withdrawing groups on the arylboronic acid can sometimes lead to lower yields, while steric hindrance near the reaction site can impede the coupling process.

Regioselectivity is a critical consideration when multiple reaction sites are available. In the context of substituted bromothiophenes, it is often desirable to perform reactions at a C-H position while leaving the C-Br bond intact for subsequent transformations. The bromine atom can be used as a blocking or directing group to control the regiochemical outcome of a reaction. For example, in direct arylation reactions, a bromo-substituent at the C2-position of a 3-substituted thiophene can effectively block that site, directing C-H activation and subsequent arylation to the C5-position. beilstein-journals.org

In polybrominated thiophenes, the inherent difference in reactivity between α- and β-bromines allows for regioselective cross-coupling. Palladium catalysts often preferentially undergo oxidative addition into the more reactive C-Br bond at an α-position. researchgate.net This allows for the stepwise functionalization of molecules like 2,5-dibromo-3-alkylthiophene, where the C5 position can be selectively arylated first. researchgate.netupm.edu.my For this compound, the only available site for further substitution via cross-coupling is the C3 position, making the reaction inherently regioselective at that site. However, understanding these principles is crucial when designing multi-step syntheses involving thiophene intermediates.

This compound can serve as a monomer for the synthesis of conjugated polymers, which are of great interest for applications in organic electronics. Chain-growth polymerization, where monomers add sequentially to an active center on the growing polymer chain, allows for precise control over the polymer's molecular weight and structure. wikipedia.orgfiveable.me

Several chain-growth mechanisms can be employed for the polymerization of halogenated thiophenes:

Kumada Catalyst-Transfer Polycondensation (KCTP): This method, often referred to as the McCullough method, involves the conversion of the bromothiophene monomer into a Grignard reagent, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂. pkusz.edu.cn The mechanism is considered chain-growth because the catalyst "walks" along the polymer chain as it grows, leading to polymers with low dispersity and high regioregularity.

Suzuki Catalyst-Transfer Polycondensation: Similar to KCTP, this method uses a palladium catalyst and a boronic ester or acid derivative of the thiophene monomer. This process can also proceed via a chain-growth mechanism, affording well-defined polymers. idexlab.com

Cationic Polymerization: Certain halogenated thiophenes can undergo chain-growth cationic polymerization initiated by strong Brønsted acids. rsc.org The mechanism involves the protonation of the monomer, which then acts as an electrophile that attacks another monomer unit, propagating the chain. rsc.org The effectiveness of this method depends on the monomer's electron density and the acid's strength. rsc.org

Control over these polymerization mechanisms is achieved by careful selection of the initiator or catalyst, control of temperature, and monomer purity. The resulting poly(2,5-diphenylthiophene) derivatives would feature a fully conjugated backbone with phenyl side groups, influencing the polymer's solubility and solid-state packing.

Intramolecular Cyclization and Photo-Induced Rearrangement Pathways

The rigid, aromatic structure of 2,5-diphenylthiophene (B121853) derivatives serves as a scaffold for intramolecular reactions, particularly those induced by light or oxidative conditions, leading to the formation of complex, fused-ring systems.

Arylthiophenes, upon photoirradiation, can undergo intramolecular cyclization, a powerful method for constructing polycyclic aromatic compounds. This process is particularly relevant for derivatives like 2,5-diphenylthiophene, where the phenyl substituents can participate in ring fusion. The reaction typically proceeds through an electronically excited state, leading to the formation of a new carbon-carbon bond.

For instance, a series of aggregation-induced emission luminogens (AIEgens) based on the structurally similar 2,3-diphenylbenzo[b]thiophene S,S-dioxide have been shown to undergo efficient photocyclization. researchgate.net The mechanism involves the formation of a triplet diradical intermediate upon light irradiation, which then undergoes intramolecular cyclization followed by dehydrogenation to yield stable, polycyclic photoproducts. researchgate.net This photocyclization is active in solution but suppressed in the solid state, indicating its role as a supplementary nonradiative decay channel for the excited state. researchgate.net

Another study on α-arylthiophene derivatives linked with an alkene moiety demonstrated a novel intramolecular photocyclization that yielded unique cyclobutene-fused perhydrothiapentalene-type compounds in high yields as single diastereomers, rather than the expected [2+2] or [4+2] cycloaddition products. nih.gov This highlights the unique and sometimes unpredictable rearrangement pathways available to excited-state thiophene derivatives. The photocyclization of 5-phenylthio-2'-deoxyuridine similarly results in a cyclic product where the C6 of the uracil (B121893) ring bonds to the C2 of the phenyl ring, forming a fused benzothiophene (B83047) system. nih.gov

These examples underscore a general principle: the phenyl groups on the this compound scaffold are poised for photochemical cyclization, likely proceeding through a dihydro-intermediate which can then aromatize via oxidation to form a phenanthro[c]thiophene or related fused aromatic core.

Oxidative cyclization provides a non-photochemical route to fused aromatic systems from diarylthiophene precursors. This method typically employs a strong oxidizing agent, such as iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to induce an intramolecular C-H activation and subsequent C-C bond formation. This type of reaction is often referred to as a Scholl reaction.

The oxidative coupling of thiophene derivatives using FeCl₃ is a well-established method for generating conjugated polymers and fused-ring systems. kpi.uarloginconsulting.comresearchgate.net The mechanism is believed to proceed through a radical cation intermediate. rloginconsulting.com For a molecule like this compound, treatment with an oxidant like FeCl₃ could induce cyclization between a phenyl ring and the thiophene core, or between the two phenyl rings if sterically allowed, leading to a planar, extended π-system.

Research on 3,4-diaryl thiophenes has shown that they undergo DDQ-promoted cyclo-oxidation in the presence of triflic acid. researchgate.net For example, bis(4-bromophenyl)thiophene undergoes this cyclo-oxidation to provide the desired phenanthro[9,10-c]thiophene product in a 34% yield. researchgate.net This demonstrates the feasibility of forming fused systems even with halogen substituents present on the phenyl rings. The presence of the bromo-substituent at the 3-position of the thiophene ring in the target molecule would likely influence the regiochemistry of this cyclization.

| Precursor Type | Reagent | Product Type | Yield (%) | Reference |

| 3,4-Bis(4-bromophenyl)thiophene | DDQ / Triflic Acid | Fused Phenanthro[9,10-c]thiophene | 34 | researchgate.net |

| 3,4-Bis(3-methoxyphenyl)thiophene | DDQ / Triflic Acid | Fused Phenanthro[9,10-c]thiophene | 57 | researchgate.net |

| 2-Organochalcogen-3-alkynylthiophene | FeCl₃ / Diselenides | Selenophene[2,3-b]thiophene | Good | rsc.org |

Ring-Opening and Ring-Expansion Reactions

Beyond intramolecular cyclizations that preserve the thiophene core, the ring itself can undergo transformations leading to different heterocyclic structures or expanded ring systems.

The transformation of a thiophene ring into an isothiazole (B42339) (1,2-thiazole) is a complex process involving ring opening and rearrangement. Trithiazyl trichloride, (NSCl)₃, is a source of the NS⁺ synthon and is known to react with various organic substrates to form sulfur-nitrogen heterocycles. While direct reaction with a stable aromatic system like thiophene is not extensively documented, a plausible pathway can be proposed.

The reaction would likely require initial electrophilic attack on the electron-rich thiophene ring by a reactive species derived from trithiazyl trichloride. This could disrupt the aromaticity and lead to a cascade of bond cleavage and formation events. The transformation would necessitate the cleavage of C-S and C-C bonds within the thiophene ring and the incorporation of a nitrogen atom to form the isothiazole ring. General synthetic routes to isothiazoles often involve the cyclization of precursors containing the requisite C-C-C-S-N framework. researchgate.netthieme-connect.com Converting the C-C-S-C-C framework of thiophene would represent a significant skeletal reorganization.

A novel and powerful method for modifying heterocyclic cores is dearomative ring expansion. It has been reported that thiophenes can undergo a photoinduced dearomative ring enlargement through the insertion of bicyclo[1.1.0]butanes. nih.govresearchgate.netillinois.edu This reaction provides a pathway to eight-membered bicyclic rings under mild conditions.

The process is initiated by a photoredox catalyst that engages the bicyclobutane, leading to a radical-mediated pathway. This allows for the insertion of a four-carbon unit into the thiophene ring, expanding the five-membered heterocycle into a much larger, sulfur-containing bicyclic system. The reaction demonstrates broad functional-group compatibility and excellent chemo- and regioselectivity. For a substrate like this compound, this reaction could provide rapid access to complex, medium-sized sulfur heterocycles that would be difficult to synthesize through other methods.

Oxidation and Reduction Chemistry of the Thiophene Core

The sulfur atom and the carbon-bromine bond in this compound represent key sites for redox chemistry.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide or a thiophene-S,S-dioxide (sulfone). researchgate.net This transformation dramatically alters the electronic properties of the ring, converting the electron-rich thiophene into an electron-poor diene system. The oxidation of substituted thiophenes can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).

The oxidation of brominated thiophenes has been studied, and the degree of oxidation can depend on the substitution pattern. rsc.org For hindered thiophenes, the sulfone can be isolated. However, for less substituted systems, the intermediate S-oxide can be highly reactive and may undergo dimerization or other subsequent reactions. rsc.org The oxidation of this compound would yield the corresponding S-oxide and S,S-dioxide, which are valuable intermediates for cycloaddition reactions. In addition to S-oxidation, metabolic studies on related compounds like 2-phenylthiophene (B1362552) show that oxidation can also occur on the aromatic rings to form epoxides. femaflavor.org

Reduction: The primary site for reduction in this compound is the carbon-bromine bond. Reductive dehalogenation is a common and useful reaction. Classical methods for this transformation include the use of zinc dust in acetic acid or other metal-acid systems. google.comscispace.com This reaction selectively removes the bromine atom, yielding 2,5-diphenylthiophene. This process is valuable for synthesizing the parent diarylthiophene from its brominated derivative. For example, 3-bromothiophene (B43185) can be prepared in high yield by the reduction of 2,3,5-tribromothiophene with zinc dust in refluxing acetic acid. scispace.comorgsyn.org This selective removal of α-bromines over β-bromines suggests that the reduction of this compound would cleanly afford the debrominated product.

Electrochemical studies on related compounds, such as 3-bromo-2-nitrothiophene, show reversible redox behavior, indicating that the molecule can be both oxidized and reduced at an electrode surface. researchgate.net The electrochemical properties of 2,5-diphenylthiophene derivatives have also been investigated, providing insight into their HOMO-LUMO energy levels. nih.gov

| Reaction Type | Reagent/Condition | Product | Reference |

| Oxidation | m-CPBA | This compound-S,S-dioxide | researchgate.netrsc.org |

| Reduction (Dehalogenation) | Zn / Acetic Acid | 2,5-Diphenylthiophene | scispace.com |

Formation of Thiophene-1-Oxides and Thiophene-1,1-Dioxides

The oxidation of the sulfur atom in the thiophene ring is a fundamental transformation that significantly alters its chemical properties, disrupting its aromaticity and converting it into a reactive cyclic diene system. The oxidation of this compound can yield two primary products: the corresponding thiophene-1-oxide (a sulfoxide) and the thiophene-1,1-dioxide (a sulfone).

Thiophene-1-oxides are generally elusive intermediates in the oxidation of thiophenes to their more stable S,S-dioxide counterparts. researchtrends.net However, their isolation is possible, particularly when bulky substituents are present at the 2- and 5-positions, which is the case for this compound. researchtrends.net The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. researchgate.net

The selective formation of the thiophene-1-oxide can be promoted by conducting the oxidation at low temperatures (e.g., -20°C) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.orgsemanticscholar.org The Lewis acid is believed to activate the oxidizing agent and coordinate to the resulting sulfoxide (B87167), which decreases the electron density on the sulfur atom and makes it less susceptible to a second oxidation step. mdpi.orgsemanticscholar.org

Conversely, proceeding to the thiophene-1,1-dioxide requires more forceful conditions or the absence of a Lewis acid catalyst. mdpi.org The sulfone is the thermodynamically more stable oxidation product. The general mechanism for both steps involves the electrophilic attack of the oxidant on the sulfur atom's lone pair of electrons. For sterically hindered thiophenes, the formation of the sulfone can be the favored outcome as the intermediate sulfoxide may be too reactive to isolate but still susceptible to further oxidation. rsc.org

Table 1: Reaction Conditions for the Oxidation of Substituted Thiophenes

| Target Product | Typical Oxidizing Agent | Catalyst/Additive | Typical Reaction Temperature | Key Considerations |

|---|---|---|---|---|

| Thiophene-1-oxide | m-CPBA | BF₃·Et₂O | -20°C | Bulky substituents at C2 and C5 enhance stability of the product. researchtrends.net |

| Thiophene-1,1-dioxide | Hydrogen Peroxide in Acetic Acid | None | Room Temperature to Reflux | Generally proceeds through the S-oxide intermediate; the final product is a stable sulfone. utexas.edu |

Dimerization and Self-Condensation Processes of Functionalized Thiophenes

Once formed, thiophene-1-oxides like the derivative of this compound are no longer aromatic and behave as highly reactive dienes. This reactivity predisposes them to undergo rapid dimerization, especially if they are not sterically hindered. rsc.org The most common pathway for this is a [4+2] Diels-Alder cycloaddition, where one molecule of the thiophene-1-oxide acts as the diene and another acts as the dienophile. researchtrends.net These self-dimerization products are often referred to as "sesquioxides". researchtrends.netsemanticscholar.org

For monosubstituted bromothiophenes, the intermediate sulfoxide is often too reactive to be isolated and readily dimerizes. rsc.org However, the presence of the bulky phenyl groups at the C2 and C5 positions in this compound-1-oxide would be expected to increase its stability and potentially hinder the typical Diels-Alder dimerization process. researchtrends.net While this steric hindrance might allow for the isolation of the monomeric S-oxide, it can also lead to alternative reaction pathways.

Research on the closely related 2,5-diphenylthiophene-1-oxide has revealed the formation of an unexpected dehydrogenated dimer, indicating a pathway more complex than a simple cycloaddition. This suggests that an oxidative self-condensation process can occur. The presence of a bromine atom at the C3 position could further influence this reactivity. The C-Br bond could be a site for subsequent elimination reactions following an initial dimerization event, leading to novel, potentially aromatic, dimeric structures. Thiophene S,S-dioxides can also undergo dimerization, although this typically requires photoirradiation for a [2+2] cycloaddition, whereas thermally labile dioxides may undergo a [2+4] dimerization. utexas.edu

Table 2: Reactivity and Products of Functionalized Thiophene Oxides

| Reactant Type | Process | Typical Product Structure | Influencing Factors |

|---|---|---|---|

| Monosubstituted Thiophene-1-oxide | Dimerization | Diels-Alder Cycloadduct ("Sesquioxide") | High reactivity of the S-oxide intermediate. rsc.org |

| 2,5-Diphenylthiophene-1-oxide | Self-Condensation | Dehydrogenated Dimer | Steric hindrance from phenyl groups may disfavor simple cycloaddition, leading to oxidative coupling. |

| Thermally Stable Thiophene-1,1-dioxide | Photodimerization | [2+2] Cycloadduct | Requires photoirradiation to proceed. utexas.edu |

Advanced Spectroscopic and Computational Characterization of 3 Bromo 2,5 Diphenylthiophene

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides a detailed view of the molecular structure, bonding, and electronic nature of 3-Bromo-2,5-diphenylthiophene. Each technique offers unique information, and together they allow for a complete assignment of its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the protons on the phenyl rings and the single proton on the thiophene (B33073) ring. Due to the asymmetry of the molecule, the protons on the two phenyl rings may exhibit different chemical shifts. The single proton at the C4 position of the thiophene ring would likely appear as a singlet in a specific region of the spectrum. The protons of the phenyl groups would typically appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Due to the molecule's asymmetry, each of the 16 carbon atoms is expected to produce a distinct signal. The carbon atom attached to the bromine (C3) would be influenced by the halogen's electronegativity and heavy atom effect. The carbons of the phenyl rings and the thiophene ring would resonate in the aromatic region (typically 110-150 ppm). Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the phenyl rings and the thiophene core.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Thiophene H-4) | ~7.0 - 7.5 | Singlet | The exact shift is influenced by the electronic effects of the adjacent bromine and sulfur atoms. |

| ¹H (Phenyl Protons) | ~7.2 - 7.8 | Multiplets | Protons on the two phenyl rings may show distinct patterns due to the overall molecular asymmetry. |

| ¹³C (Thiophene C-4) | ~120 - 130 | CH | Signal corresponding to the protonated carbon on the thiophene ring. |

| ¹³C (Thiophene C-3) | ~110 - 120 | C-Br | The chemical shift is influenced by the direct attachment of the bromine atom. |

| ¹³C (Thiophene C-2, C-5) | ~135 - 145 | C-Ph | Quaternary carbons bonded to the phenyl groups. |

| ¹³C (Phenyl Carbons) | ~125 - 140 | CH and C | Multiple signals are expected for the phenyl carbons, including the ipso-carbons attached to the thiophene ring. |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₆H₁₁BrS), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion would appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and [M+2]⁺).

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for this molecule could include the loss of the bromine atom ([M-Br]⁺), cleavage of the phenyl groups, or fragmentation of the thiophene ring. The stability of the resulting fragments, such as the diphenylthienyl cation, would influence the intensity of the corresponding peaks in the spectrum.

Table 2: Expected Mass Spectrometry Data for this compound This table is predictive and based on general principles of mass spectrometry.

| Ion | Expected m/z | Notes |

| [M]⁺ | 313.98/315.98 | Molecular ion peaks showing the characteristic isotopic pattern for one bromine atom (¹²C₁₆¹H₁₁⁷⁹Br³²S and ¹²C₁₆¹H₁₁⁸¹Br³²S). |

| [M-Br]⁺ | 235.05 | Fragment resulting from the loss of the bromine radical. This is often a prominent peak. |

| [C₁₀H₇S]⁺ | 159.03 | Possible fragment related to a phenyl-thiophene moiety. |

| [C₆H₅]⁺ | 77.04 | Phenyl cation, a common fragment in aromatic compounds. |

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. These would include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic and thiophene rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations (in the 650-900 cm⁻¹ region), which can be indicative of the substitution pattern on the aromatic rings. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a conjugated system, 2,5-diphenylthiophene (B121853) is expected to absorb in the UV region. The presence of two phenyl groups conjugated with the thiophene ring creates an extended π-system, leading to π → π* transitions. The bromine substituent may cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2,5-diphenylthiophene due to its electronic effects. The absorption spectrum would be useful in determining the HOMO-LUMO gap of the molecule.

Photoluminescence (PL) and fluorescence spectroscopy are used to study the emission properties of a molecule after it absorbs light. Many conjugated thiophene derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence.

The emission spectrum would typically be a mirror image of the absorption spectrum and would be red-shifted (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the emission process, could be determined. The presence of the heavy bromine atom might lead to some fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. This could potentially decrease the fluorescence quantum yield compared to the non-brominated analogue.

X-ray Crystallography for Solid-State Structural Determination

Of particular interest would be the dihedral angles between the thiophene ring and the two phenyl rings. Steric hindrance between the rings can cause them to twist out of planarity, which in turn affects the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule. The crystal packing, which describes how the molecules arrange themselves in the crystal lattice, would also be revealed. This information is crucial for understanding intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

Computational Chemistry Methodologies for Electronic and Geometric Properties

In the absence of experimental data or to complement it, computational chemistry provides a powerful means to predict the properties of this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

Geometric Optimization: DFT calculations, often using a functional like B3LYP with an appropriate basis set (e.g., 6-31G(d)), can be used to calculate the molecule's minimum energy geometry. This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with potential X-ray crystallography data.

Electronic Properties: Once the geometry is optimized, the electronic properties can be calculated. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and chemical reactivity.

Spectra Simulation: Computational methods can also be used to simulate various spectra. Time-dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, providing information on the energies and oscillator strengths of electronic transitions. It is also possible to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. These computational approaches offer valuable insights into the structure-property relationships of this compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry, electronic properties, and vibrational frequencies. For this compound, theoretical calculations are typically performed using software like Gaussian, employing hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311++G(d,p) to ensure accuracy.

These calculations provide insights into the spatial distribution and energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is key to understanding the molecule's electronic behavior. In thiophene derivatives, the HOMO is often characterized by π-orbitals delocalized across the thiophene ring and adjacent phenyl groups, while the LUMO is typically a π*-antibonding orbital. The presence of the electron-withdrawing bromine atom at the C3 position is expected to influence the electron density distribution and the energy levels of these orbitals.

Analysis of the molecular orbitals helps in explaining the electronic and optical properties of the molecule. The intermolecular charge transfer can be understood by the excitation process from the donor part (HOMO) to the acceptor part (LUMO).

Prediction and Interpretation of HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. Conversely, a large energy gap implies higher stability and lower reactivity.

For π-conjugated systems like this compound, the HOMO-LUMO gap can be determined computationally through DFT calculations and experimentally via electrochemical methods. DFT calculations provide theoretical values for the energies of the HOMO (EHOMO) and LUMO (ELUMO), from which the gap is calculated (ΔE = ELUMO - EHOMO). For comparison, studies on similar 2,5-diphenylthiophene derivatives have shown that the HOMO-LUMO gaps are influenced by the nature of substituents on the aromatic rings. The introduction of a bromine atom is expected to lower the energy of both the HOMO and LUMO levels due to its inductive electron-withdrawing effect and participation in π-conjugation.

The HOMO-LUMO gap is directly related to several global reactivity descriptors, which can be calculated to further understand the molecule's behavior.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering upon accepting electrons. |

| Chemical Softness (S) | 1 / 2η | Reciprocal of hardness, indicates high reactivity. |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies, providing a framework for predicting the chemical behavior of this compound.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

In an MEP map, different colors represent varying levels of electrostatic potential. Typically:

Red and Yellow: Indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack. These areas are often found around electronegative atoms like sulfur and bromine.

Blue: Indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. These are typically located around hydrogen atoms.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential concentrated around the sulfur atom of the thiophene ring and the bromine atom, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms on the phenyl rings would exhibit positive potential. This analysis helps in understanding non-covalent interactions, molecular recognition, and the initial steps of chemical reactions.

Elucidation of Mechanistic Pathways through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a proposed reaction can be mapped out. This allows for the determination of activation energies and the identification of the most favorable reaction pathway.

For this compound, computational modeling can be applied to understand its reactivity in various organic transformations, such as Suzuki or Stille cross-coupling reactions, which are common for synthesizing more complex aryl thiophenes. For instance, modeling could be used to investigate the oxidative addition step in a palladium-catalyzed coupling reaction, determining whether the C-Br bond is preferentially activated over any C-H bonds on the phenyl rings. Theoretical calculations can provide detailed insights into the structure of intermediates and transition states, which are often difficult or impossible to observe experimentally.

Electrochemical Characterization via Cyclic Voltammetry

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical compounds. By measuring the current response of a solution to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of a molecule. These experimental values are directly related to the HOMO and LUMO energy levels, respectively.

The electrochemical behavior of this compound can be investigated by dissolving it in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., [NBu₄][PF₆]) and scanning the potential. The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced.

The onset potential for oxidation (Eonset,ox) corresponds to the removal of an electron from the HOMO.

The onset potential for reduction (Eonset,red) corresponds to the addition of an electron to the LUMO.

These onset potentials can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The experimental HOMO-LUMO gap (Eg) can then be calculated from the difference between the onset oxidation and reduction potentials.

Studies on similar 2,5-diphenylthiophene-based chromophores have demonstrated that both electron-donating and electron-withdrawing groups significantly affect the redox potentials and, consequently, the HOMO-LUMO gap. The presence of the bromine atom on the thiophene core of this compound would be expected to make the compound more difficult to oxidize (a higher oxidation potential) compared to the unsubstituted 2,5-diphenylthiophene due to its electron-withdrawing nature.

| Compound Class | Eonset,ox (V vs. Fc/Fc⁺) | Eonset,red (V vs. Fc/Fc⁺) | Eg (eV) |

| 2,5-diphenylthiophene derivatives | ~0.8 - 1.2 | ~-1.5 to -2.0 | ~2.5 - 3.0 |

| Predicted: this compound | Higher than unsubstituted analog | Less negative than unsubstituted analog | Likely within a similar range, modulated by the bromo group |

This table presents typical electrochemical data for 2,5-diphenylthiophene derivatives based on published research and provides a qualitative prediction for the expected properties of this compound.

Research Applications of 3 Bromo 2,5 Diphenylthiophene in Advanced Materials and Chemical Systems

Precursors for Optoelectronic and Electronic Materials

The conjugated nature of the 2,5-diphenylthiophene (B121853) moiety makes it an excellent scaffold for materials used in organic electronics. The bromine atom at the 3-position provides a crucial handle for chemists to further extend the π-conjugation or introduce specific functional groups through reactions like Suzuki or Stille coupling. This strategic functionalization is key to tuning the material's electronic properties, such as its HOMO/LUMO energy levels and bandgap, to suit specific device applications. nih.govresearchgate.net

Design and Synthesis of π-Linked Donor-Acceptor (D-π-A) Chromophores

3-Bromo-2,5-diphenylthiophene is an essential precursor in the construction of π-linked donor-acceptor (D-π-A) chromophores. nih.gov These molecules, also known as push-pull systems, feature an electron-donating group and an electron-withdrawing group at opposite ends of a conjugated π-bridge. nih.govresearchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable nonlinear optical (NLO) properties and making them valuable for various optoelectronic applications. nih.gov

The 2,5-diphenylthiophene unit can serve as the π-linker in these systems. nih.gov The synthesis often involves a Suzuki-Miyaura coupling reaction where the bromo-substituted thiophene (B33073) is coupled with an aryl boronic acid containing either a donor or an acceptor group. researchgate.net By carefully selecting the donor and acceptor moieties, the photophysical properties, such as absorption and emission wavelengths, can be precisely tuned. The structure of the π-bridge is crucial for the efficient transfer of electrons between the donor and acceptor components. nih.gov

Table 1: Examples of D-π-A Chromophore Components

| Component | Function | Example Groups |

|---|---|---|

| Donor (D) | Electron-donating moiety | Methyl, p-N,N-diethylamino, (Arylamino)thiophene |

| π-Linker (π) | Conjugated bridge | 2,5-diphenylthiophene, Terphenyl, Terthiophene |

| Acceptor (A) | Electron-withdrawing moiety | Nitrone, Formyl, Dicyanovinyl, Tricyanovinyldihydrofuran (TCF) |

This table illustrates the modular design of D-π-A chromophores, where units like 2,5-diphenylthiophene act as the central conjugated bridge. nih.govresearchgate.net

Development of Conjugated Polymers and Oligomers for Conductive and Semiconducting Applications

Thiophene-based conjugated polymers and oligomers are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. universiteitleiden.nlnih.gov this compound can be used as a monomer in the synthesis of these materials. The bromine atom allows for polymerization through various cross-coupling methodologies, such as Kumada catalyst-transfer polymerization (KCTP) using nickel catalysts, to create well-defined, high molecular weight polymers. nih.gov

The inclusion of the diphenylthiophene unit into the polymer backbone can influence the material's morphology and electronic properties. The bulky phenyl groups can affect intermolecular π-π stacking, which is critical for efficient charge transport in the solid state. researchgate.net The resulting polymers and oligomers are potentially conducting materials that can be used as the active layer in various electronic devices. universiteitleiden.nl The development of these materials is a significant area of organic chemistry, with applications in molecular electronics and photovoltaics. nih.gov

Table 2: Polymerization Methods for Thiophene-Based Monomers

| Polymerization Method | Catalyst System (Example) | Monomer Type | Resulting Material |

|---|---|---|---|

| Kumada Catalyst-Transfer Polymerization (KCTP) | Nickel-based (e.g., [CpNiCl(SIPr)]) | Grignard reagents from bromothiophenes | Regioregular polythiophenes |

| Suzuki Polycondensation | Palladium-based (e.g., Pd(PPh₃)₄) | Dihalides and bis(boronic esters) | Thiophene-containing conjugated polymers |

| Stille Coupling | Palladium-based | Organotin reagents and organic halides | Donor-acceptor π-conjugated polymers |

This table summarizes common polymerization techniques where bromo-thiophenes like this compound serve as essential starting materials. nih.govrsc.orgrsc.org

Integration into Organic Solar Cells and Organic Field-Effect Transistors

The semiconducting polymers and oligomers derived from this compound are prime candidates for use in organic solar cells (OSCs) and organic field-effect transistors (OFETs). d-nb.infonih.gov In OFETs, these materials act as the active channel layer, where their charge carrier mobility is a key performance metric. nih.gov The ability to form well-organized, crystalline thin films is crucial for achieving high mobility. nih.gov Thiophene-based oligomers have shown significant promise in this area. researchgate.netnih.gov

In OSCs, these materials typically function as the electron donor in the bulk heterojunction (BHJ) active layer, blended with an electron acceptor material. mdpi.com The design of the polymer, originating from monomers like this compound, influences its light absorption profile and energy levels (HOMO/LUMO), which must be well-matched with the acceptor for efficient charge separation and collection. nih.govnih.gov The modification of polymer end groups, which can be controlled during polymerization of brominated monomers, has been shown to significantly impact the performance of OSCs. mdpi.com

Application in Light-Emitting Diodes (LEDs)

The D-π-A chromophores synthesized from this compound precursors possess strong fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net In an OLED, an electrical current is passed through a thin film of the organic material, which then emits light through electroluminescence. The color and efficiency of the emission are determined by the molecular structure of the emissive material. The tunable nature of D-π-A systems allows for the design of molecules that emit at specific wavelengths across the visible spectrum. Thiophene oligomers have also been investigated for their potential in electroluminescent devices and LEDs. researchgate.net

Building Blocks for Complex Organic Synthesis and High-Value Compounds

Beyond polymer science, the reactivity of the carbon-bromine bond makes this compound a valuable intermediate for constructing more complex molecular architectures, particularly multi-substituted heterocyclic systems.

Intermediate for Multi-Substituted Heterocyclic Systems

This compound serves as a key intermediate for synthesizing multi-substituted thiophenes and other fused heterocyclic systems. The bromine atom acts as a regiochemical control element, allowing for selective functionalization at the C3 position. scispace.com For instance, the bromine can be used as a blocking group to direct C-H activation/arylation reactions to the C5 position of the thiophene ring. beilstein-journals.org Subsequently, the bromine at the C2 (or in this case, C3) position can be targeted in a second, different coupling reaction, such as a Suzuki coupling. This sequential approach allows for the controlled, stepwise introduction of different aryl or heteroaryl groups onto the thiophene core, leading to the synthesis of complex, unsymmetrically substituted 2,3,5-triarylthiophenes. beilstein-journals.org Such regioselective functionalization is crucial in synthetic organic chemistry for building complex molecules with specific properties for pharmaceuticals, agrochemicals, and materials science. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5-tribromothiophene (B1329576) |

| 3-bromothiophene (B43185) |

| 2-bromo-3-methylthiophene |

| 2-bromo-3-chlorothiophene |

| 5-bromothiophene-2-carbaldehyde |

| 4-bromobenzonitrile |

| 2,5-diphenylthiophene |

| 3,4-dibromothiophene |

Synthesis of Arylated Anthraquinones for Dye and Material Applications

This compound serves as a potential precursor in the synthesis of arylated anthraquinones, a class of compounds with significant applications as dyes and functional materials. The synthesis strategy involves a two-step process: an oxidative cycloaddition followed by a cross-coupling reaction.

Initially, a brominated thiophene, such as this compound, can react with a 1,4-naphthoquinone (B94277) in the presence of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds through an in-situ formation of a thiophene S-oxide, which then undergoes a [4+2] cycloaddition with the naphthoquinone. Subsequent elimination of a sulfur monoxide (SO) bridge results in the formation of a brominated anthraquinone.

The resulting bromoanthraquinone, which now incorporates the diphenylthiophene backbone, is a versatile intermediate. The bromine substituent can then be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce additional aryl groups. This method allows for the synthesis of a wide array of arylated anthraquinones with tailored electronic and photophysical properties, making them suitable for applications in high-performance dyes and advanced materials.

Table 1: Key Reactions in the Synthesis of Arylated Anthraquinones from Brominated Thiophenes

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Oxidative Cycloaddition | This compound, 1,4-Naphthoquinone | m-CPBA | Bromo-diarylanthraquinone |

| 2 | Cross-Coupling | Bromo-diarylanthraquinone, Arylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Triarylated Anthraquinone |

Development of Bioprobes and Functional Dyes

The 2,5-diphenylthiophene core of this compound provides a robust fluorophore that can be exploited in the development of bioprobes and functional dyes. Thiophene-based fluorescent dyes are known for their favorable photophysical properties, including high quantum yields and photostability.

The bromine atom on the thiophene ring of this compound offers a convenient handle for further chemical modification. Through various cross-coupling reactions, specific functional groups can be introduced at the 3-position. These functional groups can be designed to selectively interact with biological targets such as proteins, nucleic acids, or specific cellular organelles like lysosomes. For instance, the introduction of a lysosome-targeting moiety could lead to a fluorescent probe that selectively accumulates in and stains lysosomes within living cells, enabling their visualization and the study of their biological processes through fluorescence microscopy. nih.gov

The photophysical properties of such probes, including their absorption and emission wavelengths, can be fine-tuned by altering the electronic nature of the substituents attached to the diphenylthiophene scaffold. This tunability is crucial for designing probes for specific imaging applications, including those requiring near-infrared (NIR) emission for deep-tissue imaging. nih.gov

Molecular Recognition Systems

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, known as the template. aalto.fi The design of the template is crucial for creating highly selective and sensitive MIPs. This compound, and its derivatives, possess characteristics that make them suitable candidates for use as templates in the synthesis of MIPs for the recognition of aromatic and heterocyclic compounds.

The rigid and well-defined three-dimensional structure of the 2,5-diphenylthiophene core can create precisely shaped cavities within the polymer matrix during the imprinting process. The phenyl groups and the thiophene ring can engage in π-π stacking and hydrophobic interactions with functional monomers, while the bromine atom can participate in halogen bonding. These non-covalent interactions help to organize the functional monomers around the template molecule before polymerization, leading to the formation of highly specific binding sites after the template is removed.

For instance, a MIP could be designed using a derivative of 2,5-diphenylthiophene as a template to selectively capture polycyclic aromatic hydrocarbons (PAHs) or other thiophene-containing environmental pollutants from complex mixtures. The selectivity of these MIPs can be further enhanced by choosing appropriate functional monomers and cross-linkers that complement the chemical features of the template molecule. researchgate.net

Table 2: Components and Interactions in MIP Design Using a Diphenylthiophene Template

| Component | Example | Role in Imprinting |

| Template | 2,5-Diphenylthiophene derivative | Creates shape- and size-specific cavities |

| Functional Monomer | Methacrylic acid, 4-Vinylpyridine | Interacts with the template via non-covalent bonds |

| Cross-linker | Ethylene glycol dimethacrylate | Forms the rigid polymer matrix |

| Porogen | Toluene, Chloroform | Solubilizes components and controls polymer morphology |

Supramolecular Assembly and Nanomaterial Fabrication

Oligomers and polymers derived from this compound can self-assemble into well-defined nanostructures such as nanoparticles and fibers. This self-assembly is driven by non-covalent interactions, primarily π-π stacking between the aromatic rings of the diphenylthiophene units.

The bromine atom in this compound can be utilized in polymerization reactions, such as Stille or Suzuki cross-coupling, to create extended conjugated oligomers and polymers. The resulting macromolecules, featuring repeating 2,5-diphenylthiophene units, can then spontaneously organize in solution or on surfaces to form ordered aggregates. The morphology of these self-assembled structures can be controlled by factors such as solvent, temperature, and the presence of specific side chains on the polymer backbone.

These thiophene-based nanomaterials are of interest for their potential applications in organic electronics, sensing, and catalysis, where the ordered arrangement of the conjugated units can lead to enhanced electronic and optical properties. dntb.gov.ua

The self-assembled structures formed from derivatives of this compound are excellent platforms for studying charge transport in organic materials. The efficiency of charge transport in these systems is highly dependent on the molecular packing and the electronic coupling between adjacent molecules.

By modifying the structure of the 2,5-diphenylthiophene unit, for example, by introducing different substituents via the bromine atom, it is possible to tune the self-assembly behavior and, consequently, the charge transport properties. Techniques such as scanning tunneling microscopy (STM) can be used to probe the electrical conductance of single molecules or small aggregates, providing insights into how molecular structure affects charge mobility.

These studies are crucial for the rational design of new organic semiconducting materials with improved performance for applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The understanding gained from these fundamental studies on charge transport in self-assembled diphenylthiophene systems can guide the development of next-generation electronic materials. researchgate.net

Investigation as Enzyme Inhibitors (Academic Research Context)

Academic research into the specific enzyme inhibitory activities of this compound is not extensively documented in publicly available scientific literature. While the broader class of thiophene derivatives has been a subject of significant investigation for potential therapeutic applications, including enzyme inhibition, studies focusing explicitly on the 3-bromo-2,5-diphenyl substituted variant are not readily found.

Thiophene-containing compounds, in general, have been synthesized and evaluated for their ability to inhibit various enzymes. These studies often explore how different substituents on the thiophene ring influence the compound's biological activity and its interaction with enzyme active sites. For instance, various substituted thiophenes have been investigated as inhibitors of enzymes such as carbonic anhydrases, acetylcholinesterase, β-glucuronidase, and xanthine (B1682287) oxidase. The nature and position of the substituents on the thiophene core are critical in determining the inhibitory potency and selectivity.

However, detailed research findings, including data on enzyme kinetics or inhibitory concentrations (such as IC₅₀ or Kᵢ values) specifically for this compound, are not available in the reviewed literature. Consequently, a data table detailing its specific enzyme inhibitory activity cannot be provided at this time. Further focused research would be necessary to elucidate the potential of this compound as an enzyme inhibitor and to gather the specific data required for a comprehensive analysis.

Future Directions and Emerging Research Avenues for 3 Bromo 2,5 Diphenylthiophene

Exploration of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing brominated diphenylthiophenes exist, a significant future direction lies in the development of more sustainable and efficient synthetic protocols. Current multi-step syntheses can be resource-intensive and generate considerable waste. Research should pivot towards "green chemistry" principles to address these limitations. nih.gov

Key research objectives in this area include:

Metal-Free Catalysis: Exploring synthetic routes that avoid heavy metal catalysts, which are often toxic and costly. nih.gov Metal-free methodologies would enhance the environmental compatibility of the synthesis. nih.gov

Electrochemical Synthesis: Investigating electrochemical methods for C-S bond formation, which can offer a greener alternative to traditional chemical reagents. bohrium.com

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors. This technology can offer improved safety, scalability, and efficiency compared to batch processing.

Table 1: Proposed Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to form the target molecule. | Reduced reaction time, lower solvent consumption, increased efficiency. nih.gov |

| Catalyst-Free Approaches | Utilizing reaction conditions (e.g., microwave irradiation, high pressure) to promote reactions without a catalyst. | Avoids metal toxicity, simplifies purification, lowers costs. nih.govnih.gov |

| Bio-catalysis | Employing enzymes as catalysts for specific bond formations. | High selectivity, mild reaction conditions, environmentally benign. |

| Use of Green Solvents | Replacing traditional volatile organic compounds with water, supercritical fluids, or ionic liquids. | Reduced environmental pollution and health hazards. |

Advanced Functionalization and Derivatization Strategies for Enhanced Properties

The bromine atom at the 3-position of 3-Bromo-2,5-diphenylthiophene is a versatile handle for introducing a wide array of functional groups. Future research will focus on leveraging this reactivity to create a library of novel derivatives with tailored properties. Advanced cross-coupling reactions are central to this endeavor.

Promising derivatization strategies include:

Palladium-Catalyzed Cross-Coupling: Systematically exploring Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce new aryl, alkyl, or alkynyl substituents at the 3-position. researchgate.netmdpi.com This allows for the extension of the π-conjugated system, which is crucial for tuning electronic and optical properties.

Direct C-H Arylation: Developing methods for direct C-H arylation at other positions of the thiophene (B33073) ring, offering a more atom-economical approach to creating complex poly-aromatic systems compared to traditional cross-coupling.

Table 2: Key Functionalization Reactions for Future Study

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids / Pd catalyst | Aryl groups | Organic electronics, OLEDs researchgate.netmdpi.com |

| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Alkynyl groups | Conjugated polymers, molecular wires |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | Amino groups | Pharmaceuticals, hole-transport materials |

| Stille Coupling | Organostannanes / Pd catalyst | Various organic moieties | Materials science |

Rational Design of Materials with Tailored Electronic, Optical, and Redox Properties

Thiophene-based molecules are renowned for their utility in organic electronics. ingentaconnect.com A key future direction is the rational design of materials derived from this compound with precisely controlled properties for specific applications like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.gov

This research will involve:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, band gaps, and absorption/emission spectra of novel derivatives before their synthesis. mdpi.comnih.govmdpi.com This in-silico screening can guide synthetic efforts towards the most promising candidates.

Structure-Property Relationship Studies: Synthesizing a systematic series of derivatives (as outlined in 6.2) and performing detailed characterization of their photophysical and electrochemical properties using techniques like UV-Vis and fluorescence spectroscopy and cyclic voltammetry. mdpi.comnih.gov

Polymerization: Using functionalized this compound derivatives as monomers for the synthesis of novel conjugated polymers. The properties of these polymers can be tuned by altering the monomer structure and polymerization method.

Expansion of Interdisciplinary Bio-Application Studies within an Academic Framework

The thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net Despite this, the biological potential of this compound and its derivatives remains largely unexplored. Future academic research should focus on bridging this gap.

Key areas for investigation include:

Antimicrobial and Anticancer Screening: Synthesizing libraries of derivatives and evaluating their efficacy against various bacterial, fungal, and cancer cell lines. nih.govbohrium.com

Enzyme Inhibition Studies: Designing and testing derivatives as potential inhibitors for specific enzymes implicated in disease, building on the known anti-inflammatory and analgesic properties of some thiophenes. nih.govresearchgate.net

Bioimaging: Developing fluorescent derivatives that could serve as probes for cellular imaging or as components in biosensors. bohrium.com The inherent fluorescence of many thiophene-based compounds makes this a promising avenue. bohrium.com

A recent study demonstrated that a related compound, 3-bromo-2,5-bis(3,4-dichlorophenyl)thiophene, exhibited significant antioxidant activity, suggesting a tangible starting point for such biological investigations. researchgate.net

In-depth Mechanistic Understanding through Synergistic Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing protocols and developing new ones. A synergistic approach that combines experimental and theoretical methods will be most effective. mdpi.comnih.gov

Future research should focus on:

Kinetic Studies: Performing kinetic analyses of key functionalization reactions to understand the influence of catalysts, solvents, and substituents on reaction rates. rsc.org

Intermediate Trapping and Characterization: Using spectroscopic techniques to identify and characterize transient intermediates in synthetic pathways, providing direct evidence for proposed mechanisms.

Computational Reaction Modeling: Applying theoretical calculations to map out reaction energy profiles, visualize transition states, and rationalize observed regioselectivity and reactivity. mdpi.comnih.gov This synergy between theory and experiment is essential for moving from empirical discovery to rational design in the chemistry of these compounds. nih.gov

By pursuing these future directions, the scientific community can fully harness the potential of this compound, paving the way for new materials, technologies, and therapeutic possibilities.

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-2,5-diphenylthiophene, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves bromination of 2,5-diphenylthiophene using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. For purification, column chromatography (e.g., petroleum ether:ethyl acetate gradients) is effective . Characterization requires and NMR to confirm substitution patterns and HRMS for molecular weight validation. For example, NMR peaks near δ 7.2–7.5 ppm indicate aromatic protons, while bromine’s electron-withdrawing effect deshields adjacent carbons in NMR .

Advanced: How can regioselectivity be ensured during bromination to avoid di-substitution or meta-bromination?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Using mild brominating agents (e.g., Br in acetic acid) at low temperatures (0–5°C) favors monobromination at the 3-position. Computational modeling (DFT) of electron density maps can predict reactive sites. Additionally, steric hindrance from 2,5-diphenyl groups directs bromination to the less hindered 3-position. Monitoring reaction progress via TLC and quenching intermediates at partial conversion minimizes di-substitution .

Basic: What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

Methodological Answer:

Key techniques include:

- NMR : Distinct splitting patterns in NMR (e.g., singlet for isolated aromatic protons) and shifts for brominated carbons (~125–130 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H] at m/z 357.02 for CHBrS).

- X-ray crystallography : Resolves crystal packing and confirms substitution geometry, as seen in related brominated heterocycles with Br⋯Br contacts .

Advanced: How do electronic effects of bromine influence cross-coupling reactions (e.g., Suzuki) in conjugated systems?

Methodological Answer:

The bromine atom acts as a directing group, facilitating palladium-catalyzed cross-coupling. Its electron-withdrawing nature stabilizes transition states during oxidative addition. Optimize Suzuki reactions using Pd(PPh) and NaCO in THF/HO at 80°C. Note that steric bulk from phenyl groups may slow coupling; substituting with smaller ligands (e.g., Pd(dppf)Cl) improves yields .

Basic: What are the stability challenges of this compound under varying environmental conditions?

Methodological Answer:

Brominated thiophenes are sensitive to light and moisture. Store under inert atmosphere (N or Ar) at 0–4°C to prevent debromination or oxidation. Degradation can be tracked via periodic NMR; new peaks near δ 6.8–7.0 ppm suggest dehalogenation. Stability in solvents like DMSO or DMF is limited to 48 hours under inert conditions .

Advanced: How can contradictory data on bromination positions in literature be resolved experimentally?

Methodological Answer:

Contradictions often arise from reaction condition variability. To resolve:

- Replicate experiments : Test reported protocols (e.g., bromine in CCl vs. HBr/HO) and compare yields.

- Isomer separation : Use preparative HPLC to isolate meta- and para-brominated byproducts.

- Computational validation : Compare experimental NMR shifts with DFT-predicted values for each isomer .

Advanced: What role does this compound play in designing conjugated polymers for optoelectronics?

Methodological Answer:

The bromine site enables incorporation into π-conjugated systems via cross-coupling, enhancing electron transport in organic semiconductors. For example, copolymerization with thieno[3,4-b]thiophene via Stille coupling produces low-bandgap polymers. UV-Vis and cyclic voltammetry (CV) are used to assess optical (λ ~450 nm) and electronic (HOMO/LUMO levels) properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.